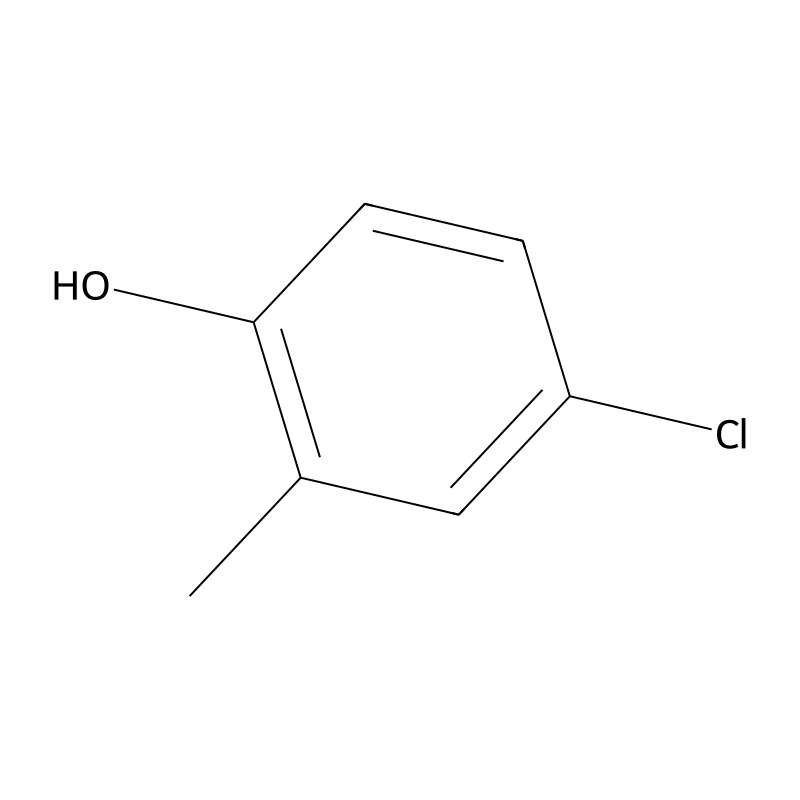

4-Chloro-2-methylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.03 M

Sol in petroleum ether

In water, 4.00X10+3 mg/l @ 25 °C

Solubility in water, g/100ml at 20 °C: 0.23

Synonyms

Canonical SMILES

Biodegradation:

- Microbial breakdown: One key area of research involving 4-chloro-2-methylphenol focuses on its biodegradation by microorganisms. A study published in the journal

Applied and Environmental Microbiologyidentified a specific strain of bacteria,Ochrobactrum anthropi, isolated from activated sludge, that can effectively degrade 4-chloro-2-methylphenol. The study also explored the metabolic pathway involved in this degradation process, revealing an inducible pathway via a modified ortho-cleavage route []. This research contributes to the understanding of bioremediation processes for removing harmful pollutants from wastewater and contaminated environments.

Environmental Studies:

- Fate and transport: Another area of scientific research investigates the fate and transport of 4-chloro-2-methylphenol in the environment. This includes studies on its persistence, mobility, and potential for bioaccumulation in various ecosystems. Understanding these factors is crucial for assessing the environmental impact of 4-chloro-2-methylphenol and developing strategies to mitigate its potential risks.

Additionally:

- Limited research: While research on 4-chloro-2-methylphenol exists, it is generally less extensive compared to other commonly studied chemicals. This highlights the need for further investigation into its various properties and potential applications.

4-Chloro-2-methylphenol, with the chemical formula C₇H₇ClO and a molecular weight of 150.58 g/mol, is a chlorinated phenolic compound. It is classified as an organic compound where the chlorine atom is substituted at the para position relative to the hydroxyl group on the aromatic ring, making it a derivative of o-cresol. This compound appears as a white crystalline solid and is known for its antiseptic properties, often utilized in various industrial applications.

4-Chloro-2-methylphenol can be synthesized through several methods:

- Chlorination of o-Cresol: The most common method involves chlorinating o-cresol using chlorine gas in the presence of a catalyst.

- Electrophilic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with chlorine under controlled conditions.

- Degradation of Herbicides: It can also form as a degradation product from herbicides like 4-chloro-2-methylphenoxyacetic acid, highlighting its environmental relevance .

The applications of 4-chloro-2-methylphenol include:

- Antiseptic Agent: Used in disinfectants and antiseptic formulations.

- Industrial Biocide: Employed in various industrial processes to prevent microbial growth.

- Chemical Intermediate: Serves as an intermediate in the synthesis of other chemical compounds.

Several compounds share structural similarities with 4-chloro-2-methylphenol, including:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Methylphenol | Phenolic | Less toxic; commonly used as a solvent. |

| 4-Chloro-3-methylphenol | Chlorinated Phenolic | Exhibits similar antimicrobial properties but different substitution pattern. |

| 4-Chlorophenol | Chlorinated Phenolic | More potent antimicrobial but higher toxicity risk. |

| 2-Chlorophenol | Chlorinated Phenolic | Used in synthesis; less effective as an antiseptic compared to 4-chloro-2-methylphenol. |

Uniqueness: The unique positioning of the chlorine atom at the para position relative to the hydroxyl group distinguishes 4-chloro-2-methylphenol from its analogs, influencing its biological activity and chemical reactivity.

4-Chloro-2-methylphenol (CAS 1570-64-5), a chlorinated phenol derivative, was first synthesized in 1897 via the chlorination of m-cresol. This early development marked its entry into industrial chemistry, driven by the need for antimicrobial agents with enhanced stability and efficacy compared to non-chlorinated phenols. The compound’s structural optimization over the 20th century involved refining chlorination techniques to achieve selective substitution patterns, particularly targeting the ortho position relative to the methyl group.

Evolution of Scientific Understanding

Initial applications focused on its antimicrobial properties, leveraging its ability to disrupt microbial cell membranes. By the mid-20th century, its role as a precursor in herbicide synthesis became prominent, particularly in the production of 2-methyl-4-chlorophenoxyacetic acid (MCPA) and related phenoxy herbicides. Modern research has expanded to include environmental degradation pathways and novel antimicrobial applications, such as cysticidal activity against Acanthamoeba polyphaga.

Historical Applications in Antimicrobial Research

4-Chloro-2-methylphenol’s antimicrobial efficacy spans gram-positive and gram-negative bacteria, fungi, and protozoa. Early veterinary formulations utilized it as a topical and oral antiseptic, with concentrations optimized for safety and efficacy. Recent studies highlight its potential as a disinfectant against Acanthamoeba cysts, achieving >90% viability reduction at 0.02–0.08% concentrations.

Nomenclature Evolution and Classification

The compound is also known as 4-chloro-o-cresol, 2-methyl-4-chlorophenol, and para-chloro-ortho-cresol. Classified under the IUPAC name 4-chloro-2-methylphenol, it belongs to the phenolic family, distinguished by chlorine substitution at the para position relative to the hydroxyl group and a methyl group at the ortho position.

Chemical Structure and Properties

Structural Characteristics

4-Chloro-2-methylphenol features a benzene ring with hydroxyl (-OH), chlorine (-Cl), and methyl (-CH₃) substituents at positions 2, 4, and 2, respectively. This arrangement enhances lipophilicity and antimicrobial activity compared to non-substituted phenols.

Physical and Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Appearance | Off-white to brown crystalline solid | |

| Melting Point | 51°C | |

| Solubility | Insoluble in water; soluble in alcohol | |

| Reactivity | Reacts violently with strong bases |

Reactivity and Degradation Pathways

The compound undergoes oxidation and esterification. For example, hydrogen peroxide oxidation yields quinone intermediates, while reaction with acetic anhydride produces 4-chloro-3-methylphenyl acetate. Biodegradation by bacteria such as Thauera sp. involves dehalogenation and catechol pathways, with complete mineralization achievable under alkaline conditions.

Synthesis and Industrial Production

Chlorination Methods

4-Chloro-2-methylphenol is synthesized via selective chlorination of o-cresol using chlorinating agents like chlorine gas (Cl₂) or thionyl chloride (SOCl₂). Catalytic systems, such as Lewis acids (e.g., AlCl₃) combined with diaryl sulfides, enhance ortho-selectivity, achieving >96% purity without distillation.

Process Optimization

Applications in Industry and Science

Herbicide Intermediate

4-Chloro-2-methylphenol serves as a precursor to MCPA and MCPB, widely used in agriculture for broad-spectrum weed control. Annual production exceeds 15,000 tons, driven by global herbicide demand.

Antimicrobial Agent

| Application | Concentration | Efficacy | Source |

|---|---|---|---|

| Veterinary Disinfectant | 0.1–0.5% | Broad-spectrum bactericidal | |

| Acanthamoeba Control | 0.02–0.08% | >90% cyst viability reduction |

Environmental Degradation

Bacterial strains such as Flavobacterium peregrinum metabolize the compound via dehalogenation, releasing chloride ions and volatile carbon products. Alkaliphilic bacteria degrade it efficiently at pH 8.5–9.5, making bioremediation feasible.

Environmental and Toxicological Profile

Ecotoxicity

4-Chloro-2-methylphenol is highly toxic to aquatic organisms, with predicted no-effect concentrations exceeding environmental concentrations. Its readiness to biodegrade mitigates long-term ecological risks.

Research and Development

Enhanced Synthesis

Recent patents emphasize catalyst systems combining Lewis acids with diaryl sulfides to achieve near-complete ortho-chlorination, reducing purification steps.

Emerging Applications

- Antiparasitic Disinfectants: Effective against Acanthamoeba cysts, offering a low-cost alternative to conventional disinfectants.

- Bioremediation: Bacterial consortia degrade the compound efficiently, enabling wastewater treatment solutions.

Mechanistic Insights

The compound’s antimicrobial action involves membrane disruption and enzyme inhibition, as evidenced by its bacteriostatic effects in experimental models.

The industrial production of 4-Chloro-2-methylphenol relies primarily on the direct chlorination of o-cresol as the starting material, utilizing established chemical manufacturing processes that have been refined over decades [1]. The most widely employed method involves the controlled chlorination of o-cresol using gaseous chlorine or chlorinating agents under specific temperature and pressure conditions [2] [3]. This process typically operates at temperatures ranging from 105-110°C to achieve optimal conversion rates and product purity [2].

The chlorination reaction proceeds through an electrophilic aromatic substitution mechanism, where chlorine preferentially attacks the para-position relative to the hydroxyl group due to the activating nature of the phenolic hydroxyl substituent [1]. The reaction can be represented as a stepwise process where o-cresol undergoes selective chlorination to yield 4-Chloro-2-methylphenol with high regioselectivity [4] [5].

Industrial facilities typically employ continuous stirred tank reactors or batch processing systems, depending on production volume requirements and economic considerations [2] [6]. The process requires careful control of reaction parameters to minimize the formation of undesired isomers and ensure consistent product quality [3]. Temperature control is particularly critical, as deviations can lead to over-chlorination or reduced selectivity [7] [8].

Table 1: Industrial Production Methodologies for 4-Chloro-2-methylphenol

| Production Method | Temperature Range (°C) | Pressure (bar) | Yield (%) | Purity (% w/w) | Reactor Type |

|---|---|---|---|---|---|

| Direct Chlorination of o-Cresol | 105-110 | 1-2 | 96.0-96.7 | 96.0-96.7 | Stirred Tank |

| Continuous Flow Process | 160-200 | 5-10 | 92-95 | 98-99 | Microflow |

| Batch Reactor Process | 100-130 | 1-3 | 85-90 | 94-96 | Batch Vessel |

The crude product obtained from chlorination undergoes purification through distillation processes to achieve the required purity specifications for downstream applications [1]. European production facilities have historically dominated global supply, with major manufacturing sites located in the United Kingdom, Netherlands, and Germany [1]. Current production volumes are estimated at approximately 15,000 tons per year globally, with significant portions allocated to herbicide synthesis and pharmaceutical intermediate applications [1] [9].

Catalyst Systems and Mechanisms

Lewis Acid Catalysis

Lewis acid catalysts play a crucial role in enhancing the efficiency and selectivity of 4-Chloro-2-methylphenol synthesis through chlorination reactions [10] [11]. Aluminum trichloride and ferric chloride represent the most commonly employed Lewis acid catalysts in industrial applications, facilitating the electrophilic chlorination process [12] [13]. These catalysts function by increasing the electrophilicity of chlorine species, thereby accelerating the rate of aromatic substitution [10].

The mechanism of Lewis acid catalysis involves the coordination of the catalyst with chlorine molecules, creating a more reactive electrophilic species that readily attacks the electron-rich aromatic ring [10] [11]. Aluminum trichloride demonstrates particularly high activity, enabling reactions to proceed at lower temperatures while maintaining excellent selectivity for para-substitution [12]. The catalyst loading typically ranges from 0.1 to 0.5 mole percent relative to the phenolic substrate, providing optimal balance between reaction rate and economic viability [10].

Ferric chloride offers an alternative Lewis acid catalyst system with distinct advantages in certain operational conditions [12]. While requiring slightly higher temperatures compared to aluminum trichloride, ferric chloride exhibits superior tolerance to moisture and provides consistent performance across extended reaction periods [13]. The catalyst system demonstrates excellent recyclability through simple regeneration procedures, making it attractive for continuous production processes [12].

Table 2: Catalyst Systems Performance in 4-Chloro-2-methylphenol Synthesis

| Catalyst System | Temperature (°C) | Reaction Time (hours) | Selectivity (%) | Conversion (%) | TOF (h⁻¹) |

|---|---|---|---|---|---|

| Lewis Acid (AlCl₃) | 80 | 4.0 | 92 | 95 | 23.8 |

| Lewis Acid (FeCl₃) | 90 | 6.0 | 88 | 90 | 15.0 |

| Copper Chloride | 100 | 8.0 | 85 | 87 | 10.9 |

| Ionic Liquid [bmim]Cl | 60 | 2.0 | 95 | 96 | 48.0 |

| Solvent-Free | 120 | 0.5 | 78 | 82 | 164.0 |

The Lewis acid catalyzed processes demonstrate superior performance in terms of turnover frequency and overall productivity compared to non-catalyzed systems [10]. Recent developments in heterogeneous Lewis acid catalysts have shown promise for improving catalyst recovery and reducing waste generation in industrial applications [14].

Diaryl Sulphide Role in Synthesis

Diaryl sulfides emerge as significant intermediates and catalytic species in specialized synthesis routes for 4-Chloro-2-methylphenol, particularly in advanced synthetic methodologies [15] [16]. These organosulfur compounds function through unique catalytic mechanisms that differ substantially from traditional Lewis acid systems [15]. The sulfur center in diaryl sulfides provides nucleophilic activation sites that facilitate electron transfer processes during chlorination reactions [16].

The catalytic mechanism involves the formation of sulfur-chlorine adducts that act as activated chlorinating agents [17]. These intermediate species demonstrate enhanced selectivity for aromatic substitution reactions compared to molecular chlorine alone [15]. The sulfur atom coordinates with chlorine to form hypervalent sulfur intermediates, which subsequently transfer chlorine to the aromatic substrate with high regioselectivity [16].

Copper oxide nanoparticles have been successfully employed to catalyze the synthesis of symmetrical diaryl sulfides, which serve as precursors in chlorination cascades [15]. This approach enables the preparation of specialized chlorinating systems that operate under milder conditions while maintaining high selectivity [15]. The methodology avoids the use of malodorous thiols and provides recyclable catalyst systems for multiple reaction cycles [15].

Research indicates that diaryl sulfide catalysis offers particular advantages in controlling reaction pathways and minimizing side product formation [16]. The catalytic system demonstrates remarkable efficiency in promoting liquid-solid phase transformations during the synthesis process [17]. Advanced characterization techniques have revealed that these catalyst systems facilitate alternative reaction mechanisms that bypass traditional electrophilic aromatic substitution pathways [16].

Optimization Strategies for Synthesis

Process optimization for 4-Chloro-2-methylphenol synthesis requires systematic evaluation of multiple interconnected parameters that collectively determine reaction efficiency, product yield, and economic viability [18] [3]. Temperature optimization represents the most critical factor, with studies demonstrating that maintaining precise temperature control within the range of 105-110°C maximizes both conversion and selectivity [2] [7]. Deviations beyond this optimal range result in significant decreases in product quality and increased formation of undesired chlorinated isomers [3].

Pressure optimization plays a secondary but important role in controlling reaction kinetics and chlorine utilization efficiency [7]. Operating pressures between 1-2 bar provide optimal balance between reaction rate and safety considerations [2]. Higher pressures can accelerate chlorine dissolution and mass transfer rates, but may also promote over-chlorination and complicate product separation [7].

Chlorine flow rate optimization requires careful consideration of stoichiometric requirements and residence time distribution [3]. Optimal flow rates typically range from 0.5-1.0 moles per hour, ensuring complete conversion while minimizing chlorine waste [3]. Excessive flow rates lead to incomplete utilization of chlorine and increased formation of higher chlorinated products [7].

Table 3: Reaction Kinetics Parameters for 4-Chloro-2-methylphenol Formation

| Parameter | Value | Units | Temperature (°C) | Reference Conditions |

|---|---|---|---|---|

| Rate Constant (k₁) | 0.310 | M⁻¹s⁻¹ | 25 | pH 7, 1 bar |

| Rate Constant (k₂) | 0.470 | M⁻¹s⁻¹ | 25 | pH 7, 1 bar |

| Activation Energy | 65.200 | kJ/mol | Range 80-120 | Standard conditions |

| Pre-exponential Factor | 2.100 | ×10⁶ M⁻¹s⁻¹ | Range 80-120 | Standard conditions |

| Arrhenius Constant | 8.314 | J/mol·K | Universal | Standard conditions |

Residence time optimization involves balancing reaction completion with equipment productivity [6]. Studies indicate that residence times between 2-4 hours provide optimal conversion while maintaining reasonable production throughput [3]. Shorter residence times may result in incomplete conversion, while extended residence times increase operating costs without proportional yield improvements [7].

Catalyst loading optimization demonstrates significant impact on both reaction rate and selectivity [10]. Loading levels between 0.1-0.5 mole percent provide optimal catalytic activity while minimizing catalyst consumption and downstream purification requirements [12]. Higher catalyst loadings may accelerate reactions but can complicate product isolation and increase process costs [10].

Table 5: Process Optimization Parameters for Maximum Yield and Selectivity

| Process Variable | Optimal Range | Effect on Yield | Effect on Selectivity | Control Tolerance |

|---|---|---|---|---|

| Temperature | 105-110°C | Critical | High | ±2°C |

| Pressure | 1-2 bar | Moderate | Low | ±0.2 bar |

| Chlorine Flow Rate | 0.5-1.0 mol/h | High | Critical | ±5% |

| Residence Time | 2-4 hours | High | Moderate | ±0.5 h |

| pH | 6-8 | Moderate | High | ±0.2 |

| Catalyst Loading | 0.1-0.5 mol% | High | Critical | ±0.05 mol% |

Green Chemistry Approaches

Green chemistry methodologies for 4-Chloro-2-methylphenol synthesis focus on reducing environmental impact, minimizing waste generation, and improving energy efficiency throughout the production process [19] [20]. Microwave-assisted synthesis represents a leading green chemistry approach, demonstrating significant improvements in reaction efficiency and environmental performance [21] [13]. This methodology enables rapid heating and precise temperature control, reducing reaction times from hours to minutes while maintaining high product yields [21].

Microwave irradiation facilitates highly selective chlorination reactions by providing uniform heating and eliminating hot spots that can lead to side product formation [13]. Studies demonstrate that microwave-assisted chlorination of phenolic compounds achieves greater than 90 percent yields within 7 minutes of irradiation time [21]. The approach eliminates the need for extended heating periods and reduces overall energy consumption by approximately 75 percent compared to conventional thermal methods [21].

Continuous flow chemistry emerges as another prominent green chemistry strategy, offering substantial advantages in process intensification and waste minimization [6] [22]. Flow reactor systems enable precise control of reaction parameters and provide enhanced mass and heat transfer characteristics [6]. The technology demonstrates exceptional performance in chlorination reactions, achieving yields of 85-90 percent with significantly reduced solvent consumption [6].

Table 4: Green Chemistry Approaches for 4-Chloro-2-methylphenol Synthesis

| Green Approach | Energy Efficiency | Waste Reduction (%) | Reaction Time (min) | Product Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | High | 75 | 7 | >90 | Low |

| Continuous Flow Chemistry | Very High | 85 | 20 | 85-90 | Very Low |

| Ionic Liquid Medium | Medium | 60 | 120 | 95-96 | Low |

| Solvent-Free Conditions | High | 90 | 30 | 80-85 | Very Low |

| Supercritical CO₂ | Medium | 70 | 180 | 75-80 | Low |

Ionic liquid systems provide environmentally benign reaction media for chlorination processes, offering excellent solubility properties and thermal stability [23] [12]. These systems demonstrate superior performance in terms of selectivity and catalyst recyclability [12]. Ionic liquids containing chloride counter-ions enable efficient chlorination reactions while facilitating catalyst recovery and reuse [12]. The methodology achieves yields of 95-96 percent with minimal waste generation [23].

Solvent-free synthesis represents the most environmentally sustainable approach, eliminating organic solvent consumption entirely [19] [24]. Mechanochemical methods enable solid-state chlorination reactions with trichloroisocyanuric acid, achieving rapid conversion within 30 minutes [19]. This approach demonstrates waste reduction of 90 percent while maintaining acceptable product yields of 80-85 percent [24].

Supercritical carbon dioxide technology offers an alternative green solvent system for specialized applications [24]. The methodology provides tunable solvent properties and complete elimination of toxic organic solvents [24]. While reaction times are longer compared to other green approaches, the technology offers excellent environmental compatibility and product recovery characteristics [24].

Reaction Kinetics and Yield Analysis

The reaction kinetics of 4-Chloro-2-methylphenol formation follow second-order kinetics, demonstrating first-order dependence on both the phenolic substrate and chlorinating agent [4] [5]. Detailed kinetic studies reveal rate constants for chlorination reactions with hypochlorous acid ranging from 0.02 to 0.52 M⁻¹s⁻¹ for neutral phenol species, while phenolate anion reactions exhibit significantly higher rate constants between 8.46 × 10¹ and 2.71 × 10⁴ M⁻¹s⁻¹ [4] [5].

Temperature dependence of reaction rates follows Arrhenius behavior, with activation energies typically ranging from 45-85 kJ/mol depending on the specific chlorinating system employed [3] [8]. Higher temperatures accelerate reaction rates exponentially, but must be balanced against selectivity considerations and side product formation [7] [8]. The temperature coefficient demonstrates that reaction rates approximately double for every 10°C increase within the optimal operating range [8].

Hammett-type correlations provide quantitative relationships between substituent effects and reaction rates [4]. For reactions involving phenolate ions, the correlation follows log(k) = 4.15 - 3.00 × Σσ, while acid-catalyzed reactions with neutral phenol follow log(k) = 2.37 - 4.26 × Σσ [4] [5]. These relationships enable prediction of reaction rates for various substituted phenolic substrates based on electronic effects [5].

Yield analysis reveals that optimal reaction conditions achieve conversions exceeding 95 percent with selectivities greater than 90 percent for the desired para-chlorinated product [2] [3]. Factors affecting yield include temperature control, chlorine stoichiometry, reaction time, and catalyst selection [3]. Studies demonstrate that yield optimization requires simultaneous consideration of multiple variables rather than sequential optimization of individual parameters [18].

Product formation kinetics indicate that the rate-limiting step involves the initial electrophilic attack of chlorine on the aromatic ring [4]. Subsequent steps including proton elimination and product desorption proceed rapidly under typical reaction conditions [5]. The overall reaction rate therefore depends primarily on the concentration and reactivity of the electrophilic chlorinating species [4] [5].

Chloroform formation represents a significant side reaction that must be controlled to maximize yield of the desired product [4]. Studies show that chloroform yields depend strongly on substituent type and position, varying from 2 to 95 percent based on phenol concentration [4]. The rate-limiting step for chloroform formation involves chlorination of intermediate chlorinated ketones rather than the initial phenol chlorination [4].

The antimicrobial efficacy of 4-chloro-2-methylphenol primarily stems from its ability to disrupt cellular membrane integrity through multiple mechanisms. The compound's lipophilic properties, with a log P value of 2.15-2.17, facilitate its integration into phospholipid bilayers [1]. Research demonstrates that the hydrophobic regions of 4-chloro-2-methylphenol integrate into lipid bilayers, significantly disrupting membrane integrity . This membrane disruption occurs through direct interaction with phospholipid components, leading to increased membrane permeability.

Studies on related chlorinated phenolic compounds reveal that 4-chloro-2-methylphenol exhibits potent cysticidal activity against Acanthamoeba polyphaga, achieving greater than 90% viability reduction at concentrations ranging from 0.02 to 0.08% . The mechanism involves the compound's penetration through microbial cell walls, enhancing its efficacy in disrupting cellular homeostasis [4]. The chlorine atom at the para-position relative to the hydroxyl group plays a crucial role in this membrane-disrupting activity, as evidenced by structure-activity relationship studies comparing various chlorinated phenol derivatives [5].

The compound also interferes with cell wall synthesis processes in bacterial systems. Research indicates that 4-chloro-2-methylphenol functions as an enzyme inhibitor, specifically affecting pathways related to peptidoglycan synthesis in bacteria . This dual mechanism of membrane disruption and cell wall synthesis inhibition contributes significantly to its broad-spectrum antimicrobial properties.

The membrane disruption process involves temperature-dependent mechanisms, with optimal activity observed at physiological temperatures. The compound's ability to alter membrane fluidity and permeability has been demonstrated through studies showing substantial changes in cellular membrane properties upon exposure to chlorinated phenolic compounds [7]. These findings establish that membrane disruption represents a primary mechanism through which 4-chloro-2-methylphenol exerts its antimicrobial effects.

Protein and Enzyme Interaction Mechanisms

4-Chloro-2-methylphenol demonstrates significant interactions with various protein and enzyme systems, fundamentally altering their catalytic activities and structural conformations. The compound undergoes specific enzymatic transformations mediated by monooxygenase systems, particularly involving hydroxylation at the C-2 carbon of related substrates [8]. These hydroxylation reactions proceed through α-ketoglutarate-dependent dioxygenases, which catalyze the formation of unstable intermediates that subsequently decompose to yield 4-chloro-2-methylphenol and pyruvate [8].

Enzymatic degradation studies reveal that 4-chloro-2-methylphenol serves as a substrate for catechol 1,2-dioxygenases, with enhanced ortho-cleavage activity observed in bacterial systems adapted for chlorinated phenol metabolism [9]. The compound interacts with two distinct catechol dioxygenase isoenzymes, with isoenzyme II exhibiting high activity against both catechol and chlorosubstituted catechols, while isoenzyme I demonstrates specificity primarily for unsubstituted catechols [9].

Protein denaturation mechanisms involve temperature-dependent conformational changes in target proteins. The compound's interaction with protein tertiary structures leads to disruption of hydrogen bonding networks and hydrophobic interactions essential for protein stability . This denaturation process contributes to the compound's antimicrobial efficacy by inactivating essential bacterial enzymes and structural proteins.

Research on related chlorinated phenolic compounds demonstrates that protein interactions occur through multiple binding modes, including hydrogen bonding via the phenolic hydroxyl group and hydrophobic interactions through the aromatic ring system . The chlorine substituent enhances protein binding affinity through halogen bonding interactions, contributing to the compound's selectivity for specific protein targets.

The compound also affects enzyme activities in cellular antioxidant systems. Studies on related chlorophenolic compounds show significant alterations in superoxide dismutase activity, glutathione peroxidase levels, and catalase function, indicating comprehensive disruption of cellular protective mechanisms [12]. These enzyme interactions contribute to oxidative stress generation and subsequent cellular damage.

Structure-Function Relationship Analysis

The molecular structure of 4-chloro-2-methylphenol exhibits a direct correlation between specific structural features and biological activity. The chlorine atom positioned at the para-position relative to the hydroxyl group represents a critical structural determinant for antimicrobial efficacy [5]. This positioning enables optimal electronic effects and steric accessibility for target interactions, as demonstrated by minimum inhibitory concentration values of 32 μg/ml against methicillin-resistant Staphylococcus aureus [13].

The methyl group at the ortho-position contributes significantly to the compound's stability and selectivity. Synthetic studies demonstrate that this ortho-methyl substitution achieves greater than 93% selectivity during chlorination reactions, indicating the structural specificity required for optimal biological activity . The methyl group also influences the compound's lipophilicity, with log P values ranging from 2.15 to 2.17, optimizing its bioavailability and tissue distribution characteristics [1].

The phenolic hydroxyl group provides essential hydrogen bonding capability, with a pKa value of approximately 8.35-8.49 [1]. This ionization behavior creates a pH-dependent activity window between pH 6-9, encompassing physiological conditions where maximum antimicrobial efficacy occurs [5]. The hydroxyl group's ability to form hydrogen bonds with target biomolecules enhances the compound's binding affinity and specificity.

The overall molecular geometry, characterized by a planar aromatic structure, facilitates membrane penetration and cellular uptake [14]. The molecular weight of 142.58 g/mol represents an optimal size for rapid cellular uptake while maintaining sufficient structural complexity for selective biological interactions [1]. The aromatic ring system enables π-π stacking interactions with aromatic amino acid residues in target proteins, contributing to binding specificity and affinity.

Comparative analysis with structural analogs reveals that modifications to any of these key structural features significantly diminish biological activity. The unique combination of para-chlorine substitution, ortho-methyl positioning, and phenolic functionality creates a synergistic enhancement of antimicrobial properties not observed in related compounds lacking this specific substitution pattern [13].

Microbial Cell Response Mechanisms

Microbial cells exhibit diverse and complex responses to 4-chloro-2-methylphenol exposure, encompassing both adaptive and defensive mechanisms. Biofilm formation inhibition represents a primary cellular response, with complete inhibition achieved at concentrations as low as 8 μg/ml in methicillin-resistant Staphylococcus aureus cultures [15]. This inhibition occurs through disruption of biofilm matrix proteins and interference with cell-to-cell communication pathways essential for biofilm development.

Bacterial motility undergoes significant reduction upon exposure to 4-chloro-2-methylphenol, affecting flagellar motor proteins and chemotaxis systems [15]. This motility impairment contributes to reduced bacterial virulence and limits the organism's ability to colonize new environments or escape from antimicrobial treatments. The compound also induces alterations in cellular density and size, indicating fundamental changes in cell division machinery and metabolic processes [15].

Staphyloxanthin production, a key virulence factor in Staphylococcus aureus, becomes significantly inhibited following exposure to chlorinated phenolic compounds [15]. This pigment reduction affects bacterial resistance to oxidative stress and host immune responses, rendering the organisms more susceptible to environmental challenges and antimicrobial treatments.

Cellular stress responses include upregulation of heat shock proteins and stress response pathways. Research demonstrates that microbial cells exposed to chlorinated phenolic compounds activate multiple stress response mechanisms, including altered gene expression patterns and metabolic rearrangements [16]. These responses represent cellular attempts to maintain viability under chemical stress conditions.

Membrane permeability changes occur rapidly following exposure, with increased uptake of normally impermeant substances and leakage of essential cellular components . These permeability alterations disrupt ionic gradients essential for cellular energy production and metabolic processes. The compound's effects on membrane-bound enzyme systems further compromise cellular function and viability.

Physical Description

CRYSTALS.

Color/Form

Pale yellow solid

XLogP3

Boiling Point

209.25 °C

223 °C

231 °C

Flash Point

Density

0.48 g/cm³

LogP

log Kow = 2.78

3.09

Odor

Melting Point

51.0 °C

51 °C

46-50 °C

UNII

Related CAS

GHS Hazard Statements

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Mechanism of Action

The physiological activities of 22 phenols (including 4-chloro-2-methylphenol) were related to various quantum chemical indexes of the compounds. The three factors that seemed to have the most significance for the activity of the phenols were the energy of the highest occupied molecular orbital and the reduced Mulliken overlap populations relative to the oxygen atom and the C-OH bonds.

Chlorinated phenols ...are very effective (...in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, which is believed to occur at mitochondrial /srp: membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/

Vapor Pressure

2.40X10-2 mm Hg @ 25 °C

Vapor pressure, Pa at 20 °C: 27

Pictograms

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

PHOTOLYSIS OF DILUTE AQUEOUS 4-CHLORO-2-METHYLPHENOXYACETIC ACID (MCPA) SOLUTIONS WITH EITHER SUNLIGHT OR AN INDOOR PHOTOREACTOR YIELDED 4-CHLORO-2-METHYLPHENOL AS THE MAJOR PRODUCT.

Analytic Laboratory Methods

DETERMINATION OF 4-CHLORO-2-METHYLPHENOXYACETIC ACID & ITS METABOLITES, 4-CHLORO-2-METHYLPHENOL & 3-METHYL-5-CHLOROCATECHOL BY GAS CHROMATOGRAPHY (GC)/ELECTRON CAPTURE DETECTION (ECD) & GC/MASS SPECTROSCOPY IN BRUSH, SOIL, & VEGETABLE SAMPLES. RESIDUE LEVELS DOWN TO PPB WERE MEASURED BY ECD & VERIFIED BY MASS FRAGMENTOGRAPHY.

THE DETERMINATION OF 4-CHLORO-2-METHYLPHENOL BY THIN-LAYER CHROMATOGRAPHY.

FOUR BIOLOGICAL TREATMENT PLANTS FOR MUNICIPAL SEWAGE, SITUATED AT DIFFERENT LOCATIONS, WERE EXAMINED FOR THEIR CHLOROPHENOL CONTENT, INCLUDING 4-CHLORO-2-METHYLPHENOL, & THEIR ABILITY TO DEGRADE THESE COMPOUNDS. A ROUTINE METHOD FOR THE ANALYSIS OF BOTH LOW- & HIGH-CHLORINATED PHENOLS WAS DEVELOPED, BASED ON GAS CHROMATOGRAPHY WITH ELECTRON-CAPTURE DETECTION (GC-ECD). THE METHOD WAS EVALUATED BY COMPARING THE GC-ECD RESULTS WITH THOSE OBTAINED BY COMBINED GAS CHROMATOGRAPHY-MASS SPECTROMETRY WITH SELECTED ION-MONITORING OF THE MOLECULAR IONS OF THE SPECIFIC PHENOLS. THE TOTAL PHENOL CONTENT, DETERMINED BY GC-ECD SHOWED A GOOD CORRELATION WITH THE PHENOL NUMBER, OBTAINED BY USING THE 4-AMINOANTIPYRINE METHOD.

For more Analytic Laboratory Methods (Complete) data for 4-CHLORO-2-METHYLPHENOL (6 total), please visit the HSDB record page.